N-butyl-2-{6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide
Description
Properties
IUPAC Name |
N-butyl-2-[6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-4-6-10-28(5-2)17(30)12-29-13-25-22-18(23(29)31)14(3)19(33-22)21-26-20(27-32-21)15-8-7-9-16(24)11-15/h7-9,11,13H,4-6,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEGMGPWJDCMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide typically involves multi-step reactions The initial step often includes the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions The thienopyrimidine core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Research indicates that it may possess anti-inflammatory , anticancer , and antimicrobial properties due to its structural composition. The presence of oxadiazole and thienopyrimidine moieties is particularly significant in enhancing biological activity.
Case Studies:
- A study on oxadiazole derivatives demonstrated that similar compounds exhibit notable antitumor activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Materials Science
In materials science, the heterocyclic structure of this compound positions it as a candidate for developing advanced materials such as:
- Organic semiconductors
- Photovoltaic devices
The unique electronic properties associated with its molecular structure can be exploited for creating efficient electronic materials.
Biological Research
N-butyl-2-{6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide can serve as a valuable tool in biological studies. It may be utilized to probe cellular processes and molecular interactions due to its ability to interact with specific biological targets.
Applications include:
- Investigating enzyme activity modulation
- Studying receptor-ligand interactions
Industrial Applications
The compound's synthesis can be leveraged in the pharmaceutical and agrochemical industries. It may act as an intermediate in the production of more complex molecules or as a starting material for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of N-butyl-2-{6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The target compound’s logP is expected to exceed that of 5a–5d due to its extended N-alkyl chains and aromatic rings, aligning with trends observed in .
- Stability : The 1,2,4-oxadiazole ring is more hydrolytically stable than the 1,2,4-triazole in , favoring prolonged bioavailability .
Bioactivity Considerations (Inferred)
While direct activity data are absent, structural analogs suggest:
- Kinase Inhibition: Thienopyrimidinones are known ATP-competitive inhibitors (e.g., imatinib analogs). The oxadiazole moiety may enhance selectivity for tyrosine kinases.
- Antimicrobial Potential: Chlorophenyl and acetamide groups in and are linked to antibacterial activity against Gram-positive strains .
Biological Activity
N-butyl-2-{6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The compound's structure features an oxadiazole ring and a thieno[2,3-d]pyrimidine moiety, which are known for their diverse biological activities. The presence of the 3-chlorophenyl group further enhances its pharmacological potential. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 472.0 g/mol |
| CAS Number | 1260905-93-8 |
| Density | Not available |
| Boiling Point | Not available |
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.
In vitro studies on N-butyl derivatives have demonstrated potent activity against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.30 |
| MCF-7 | 0.45 |
| U87 MG | 0.50 |
| A549 | 0.40 |
These findings suggest that the compound may act by disrupting key cellular pathways involved in cancer progression.
Antimicrobial Activity
The antimicrobial potential of N-butyl derivatives has also been explored extensively. Compounds with similar structures have shown effectiveness against a range of bacterial strains due to their ability to inhibit bacterial cell wall synthesis and other vital processes.
Recent studies report the following minimum inhibitory concentrations (MIC) for related compounds:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has promising antibacterial properties and could serve as a lead for developing new antimicrobial agents.
The biological activity of N-butyl derivatives is primarily attributed to their interaction with specific molecular targets within cells. For instance, they may inhibit enzymes such as DNA gyrase and topoisomerases, which are crucial for DNA replication and repair in cancer cells and bacteria alike.
Case Studies
- Anticancer Study : In a study published in PubMed Central, researchers evaluated the antiproliferative effects of various oxadiazole derivatives against human colon cancer cells (HCT116). The study found that compounds similar to N-butyl exhibited significant growth inhibition at concentrations as low as 0.30 µM .
- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study revealed that certain compounds demonstrated MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a scalable synthesis route for this compound?
- Methodological Answer : The synthesis should prioritize regioselective cyclization and purification efficiency. For example, thieno[2,3-d]pyrimidinone cores can be synthesized via acid-catalyzed cyclization of thiourea derivatives with β-keto esters. The oxadiazole ring can be formed using a nitrile oxide cycloaddition or hydrazide-carboxylic acid coupling . Critical steps include optimizing reaction time (e.g., reflux for 4–6 hours in ethanol) and using recrystallization (ethanol/water mixtures) to isolate intermediates .
Q. How can researchers confirm the molecular structure and purity of the compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra to verify substituent positions (e.g., 3-chlorophenyl group at C6 of the pyrimidinone ring).
- LC-MS : Confirm molecular weight (e.g., expected [M+H]+ peak at m/z 521.8) and purity (>95%) .
- X-ray crystallography : Resolve crystal packing and stereochemistry, particularly for chiral centers introduced during synthesis .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT on cancer cell lines). Use dose-response curves (0.1–100 µM) to determine IC values. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer : Systematically modify substituents:
- Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 3-CF) or donating (e.g., 3-OCH) analogs to assess electronic effects on target binding.
- Vary the N-alkyl chains (butyl/ethyl) to evaluate lipophilicity and pharmacokinetic properties.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, focusing on hydrogen bonds with the oxadiazole ring .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability).
- Control experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and contextualize variability (e.g., cell line-specific responses) .
Q. What computational strategies predict metabolic pathways and toxicity?
- Methodological Answer :
- In silico metabolism : Use software like Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., N-dealkylation of the acetamide group).
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks based on structural alerts (e.g., thiophene rings) .
Q. How to design in vivo models for pharmacokinetic (PK) studies?
- Methodological Answer :
- Rodent models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to measure bioavailability. Collect plasma samples at intervals (0.5–24 hours) for LC-MS/MS analysis.
- Tissue distribution : Use radiolabeled analogs (e.g., -acetamide) to quantify accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
